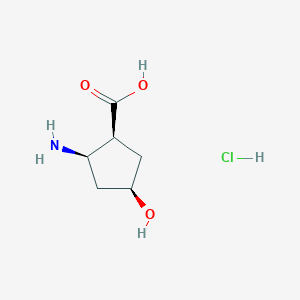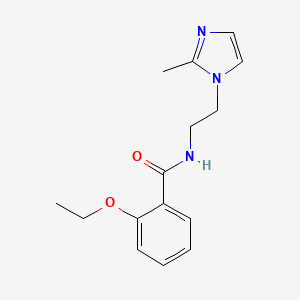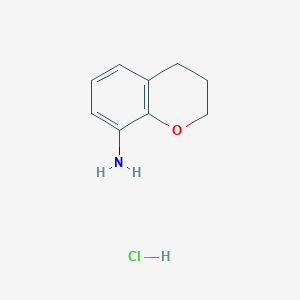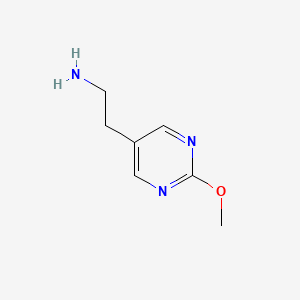![molecular formula C17H23NO2S B2668021 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2189434-55-5](/img/structure/B2668021.png)
2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide, also known as BONA, is a chemical compound that has attracted significant attention in scientific research. BONA belongs to the class of spirocyclic compounds, and its unique structure makes it a promising candidate for various biological applications.
Scientific Research Applications
2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been extensively studied for its pharmacological properties, including its potential as an anticancer agent, antifungal agent, and antibacterial agent. 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has also been shown to have a significant effect on the central nervous system and can be used as a potential treatment for various neurological disorders.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various pathways that lead to cell death.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has also been shown to have a significant effect on neurotransmitter release and can be used as a potential treatment for various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments include its unique structure, which makes it a promising candidate for various biological applications. 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One possible direction is to further investigate its potential as an anticancer agent and antifungal agent. Another possible direction is to explore its potential as a treatment for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide and its potential side effects. Overall, 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is a promising compound that has the potential to make significant contributions to the field of pharmacology and medicine.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves a multi-step process that includes the reaction of 7-oxaspiro[3.5]nonane with thioacetic acid followed by the reaction of the resulting compound with benzyl chloroformate. The final product is obtained through the reaction of the intermediate with acetamide. The purity and yield of 2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide can be improved by using advanced purification techniques such as column chromatography.
properties
IUPAC Name |
2-benzylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-16(13-21-12-14-4-2-1-3-5-14)18-15-6-7-17(15)8-10-20-11-9-17/h1-5,15H,6-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQJXOSSZWAKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CSCC3=CC=CC=C3)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)


![5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid](/img/structure/B2667944.png)

![3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2667946.png)

![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)

![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)
![methyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2667958.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)

